4-Methyl-3-benzyloxybenzoic acid methyl ester chemical structure
4-Methyl-3-benzyloxybenzoic acid methyl ester chemical structure
An In-Depth Technical Guide to 4-Methyl-3-benzyloxybenzoic Acid Methyl Ester
Introduction
4-Methyl-3-benzyloxybenzoic acid methyl ester, also known as methyl 3-(benzyloxy)-4-methylbenzoate, is a substituted aromatic ester with the linear formula C₁₆H₁₆O₃. As a bifunctional molecule, it incorporates both an ether and an ester group, making it a valuable intermediate in multi-step organic synthesis. Its structural framework is a common feature in various biologically active compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, a detailed, mechanistically-grounded synthesis protocol, analytical characterization data, and its applications, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is established by its structural and physical characteristics. These properties are critical for its handling, characterization, and application in synthesis.
Chemical Identifiers
A consistent and unambiguous identification is paramount in chemical research. The following table summarizes the key identifiers for 4-Methyl-3-benzyloxybenzoic acid methyl ester.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.3 g/mol | |
| MDL Number | MFCD06797834 | |
| IUPAC Name | methyl 3-(benzyloxy)-4-methylbenzoate | |
| InChI Code | 1S/C16H16O3/c1-12-8-9-14(16(17)18-2)10-15(12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| InChI Key | NIFKZZQLVQCGIA-UHFFFAOYSA-N |
Chemical Structure
The molecule's functionality is dictated by its three-dimensional arrangement of atoms and functional groups.
Caption: Chemical structure of 4-Methyl-3-benzyloxybenzoic acid methyl ester.
Synthesis and Mechanistic Rationale
The synthesis of 4-Methyl-3-benzyloxybenzoic acid methyl ester is most logically achieved through a two-step process starting from 3-hydroxy-4-methylbenzoic acid. This pathway involves an initial esterification of the carboxylic acid followed by etherification of the phenolic hydroxyl group. This sequence is strategically important; protecting the carboxylic acid as an ester prevents it from acting as an acid during the base-mediated etherification step, which would otherwise consume the base and inhibit the desired reaction.
Synthesis Workflow
The overall transformation from commercially available starting materials to the final product is outlined below.
Caption: Two-step synthesis pathway for the target compound.
Detailed Synthesis Protocols
The following protocols are based on established, fundamental organic reactions and provide a reliable pathway to the target molecule.
Part A: Fischer Esterification of 3-Hydroxy-4-methylbenzoic Acid
This reaction converts the carboxylic acid to its corresponding methyl ester using an excess of methanol with an acid catalyst. The use of excess methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield.[1][2]
-
Objective: To synthesize Methyl 3-hydroxy-4-methylbenzoate.
-
Mechanism: The reaction proceeds via initial protonation of the carboxylic acid's carbonyl oxygen by sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.[2]
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq) to serve as both the reagent and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring solution.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield the crude Methyl 3-hydroxy-4-methylbenzoate, which can be purified by column chromatography or recrystallization if necessary.
Part B: Williamson Ether Synthesis for Benzylation
This classic Sₙ2 reaction is the most direct method for forming the benzyl ether bond.[4][5] A moderately strong base is used to deprotonate the phenol, creating a potent nucleophile (phenoxide) that subsequently displaces the bromide from benzyl bromide.
-
Objective: To synthesize 4-Methyl-3-benzyloxybenzoic acid methyl ester from Methyl 3-hydroxy-4-methylbenzoate.
-
Mechanism: Potassium carbonate acts as a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a potassium phenoxide intermediate. This phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide in a concerted Sₙ2 fashion, displacing the bromide ion and forming the ether linkage.[5][6]
Step-by-Step Protocol:
-
Dissolve Methyl 3-hydroxy-4-methylbenzoate (1.0 eq) in a polar aprotic solvent like acetone or DMF in a round-bottom flask.[7]
-
Add anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq) to the solution. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions like ester hydrolysis.
-
Add benzyl bromide (or benzyl chloride, approx. 1.1-1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring completion by TLC.[7]
-
After cooling to room temperature, filter off the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Methyl-3-benzyloxybenzoic acid methyl ester.
Analytical Characterization
Confirmation of the final product's identity and purity is essential. The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (benzoate ring): 3 signals in the δ 7.0-8.0 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring. - Aromatic Protons (benzyl ring): Signals corresponding to 5 protons in the δ 7.2-7.5 ppm range. - Benzyloxy CH₂: A singlet at approx. δ 5.1 ppm. - Ester O-CH₃: A singlet at approx. δ 3.9 ppm. - Aromatic C-CH₃: A singlet at approx. δ 2.2 ppm. |
| ¹³C NMR | - Ester Carbonyl (C=O): Signal around δ 166-167 ppm. - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. - Benzyloxy CH₂: Signal around δ 70 ppm. - Ester O-CH₃: Signal around δ 52 ppm. - Aromatic C-CH₃: Signal around δ 16-20 ppm. |
| FT-IR (cm⁻¹) | - C=O Stretch (Ester): Strong absorption band around 1715-1725 cm⁻¹. - C-O Stretch (Ether & Ester): Strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. - Aromatic C=C Stretch: Medium absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - sp² C-H Stretch: Absorptions just above 3000 cm⁻¹. - sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹. |
| Mass Spec. (ESI) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of 256.3 g/mol . |
Applications in Research and Development
4-Methyl-3-benzyloxybenzoic acid methyl ester is not typically an end-product but rather a key building block. Its structure allows for further chemical modification at several positions:
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic[8] or acidic conditions to reveal the carboxylic acid. This functional group is crucial for forming amide bonds, which are central to many pharmaceutical compounds, or for other carboxylic acid-specific reactions.
-
Debenzylation: The benzyl ether is a common protecting group for phenols. It is stable to a wide range of conditions but can be readily cleaved via catalytic hydrogenation (e.g., using H₂ and a Palladium catalyst), which selectively removes the benzyl group to regenerate the free phenol without affecting the ester or the aromatic ring.
-
Aromatic Ring Functionalization: The substituted benzene ring can undergo further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming groups to specific positions.
A notable application is its use as an intermediate in the synthesis of targeted therapies for cancer. For instance, related benzyloxy benzoate structures are precursors in the synthesis of kinase inhibitors like Cediranib, a drug investigated for its anti-neoplastic properties.[9] This highlights the compound's relevance in medicinal chemistry and drug discovery pipelines, where the precise arrangement of substituents on an aromatic scaffold is critical for biological activity.
Conclusion
4-Methyl-3-benzyloxybenzoic acid methyl ester is a synthetically accessible and versatile chemical intermediate. Its preparation via a logical sequence of Fischer esterification and Williamson ether synthesis represents a robust and scalable route. The orthogonal nature of its ester and benzyl ether functionalities allows for selective deprotection and further elaboration, making it a valuable precursor for creating more complex molecules, particularly within the field of pharmaceutical development. A thorough understanding of its synthesis and reactivity is therefore essential for researchers aiming to leverage this compound in their synthetic campaigns.
References
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-
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-
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-
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- A presentation on the preparation of Methyl Benzoate.
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- Information on Benzoic Acid Esters, Benzoates.
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- Information on CAS 307543-71-1.
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